molecular formula C18H17NO3S B11680649 Methyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta(B)thiophene-3-carboxylate

Methyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta(B)thiophene-3-carboxylate

Cat. No.: B11680649
M. Wt: 327.4 g/mol
InChI Key: SXIXREYSWSWKRU-ZHACJKMWSA-N
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Description

Methyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta(B)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta(B)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This one-pot reaction yields the desired thiophene derivative in moderate to high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta(B)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta(B)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta(B)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta(B)thiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cinnamoylamino group and cyclopenta(B)thiophene core differentiate it from other thiophene derivatives, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H17NO3S/c1-22-18(21)16-13-8-5-9-14(13)23-17(16)19-15(20)11-10-12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,19,20)/b11-10+

InChI Key

SXIXREYSWSWKRU-ZHACJKMWSA-N

Isomeric SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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